Structure and molecular weight of 3-(2,5-Difluorobenzoyl)isonicotinic acid
Structure and molecular weight of 3-(2,5-Difluorobenzoyl)isonicotinic acid
This guide details the structural characteristics, synthesis, and physicochemical properties of 3-(2,5-Difluorobenzoyl)isonicotinic acid , a specialized pyridine intermediate used in the development of bioactive scaffolds and heterocyclic pharmaceuticals.[1]
[2][3]
Executive Summary
3-(2,5-Difluorobenzoyl)isonicotinic acid (CAS 144511-12-6 ) is a bifunctional pyridine derivative characterized by an isonicotinic acid core substituted at the 3-position with a 2,5-difluorobenzoyl moiety.[1][2][3][4] This compound serves as a critical "push-pull" building block in organic synthesis: the electron-deficient pyridine ring and the electron-withdrawing fluorine substituents on the benzoyl group make it highly reactive toward nucleophilic attack and cyclization reactions.[1][3] It is primarily utilized as a precursor for azafluorenones and related tricyclic nitrogen heterocycles in drug discovery.[3]
Chemical Identity & Physicochemical Properties[1][5][6]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3-(2,5-difluorobenzoyl)pyridine-4-carboxylic acid |
| CAS Number | 144511-12-6 |
| Molecular Formula | C₁₃H₇F₂NO₃ |
| Molecular Weight | 263.20 g/mol |
| SMILES | OC(=O)c1ccncc1C(=O)c2cc(F)ccc2F |
| Chemical Class | Pyridinecarboxylic acid; Diaryl ketone |
Physical Properties
| Parameter | Value / Description |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 210–215 °C (Decomposes upon melting) |
| Solubility | Soluble in DMSO, DMF, dilute aqueous base (NaOH/NaHCO₃); Sparingly soluble in water, ethanol |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~4.8 (Pyridine Nitrogen) |
| LogP (Predicted) | 1.8 – 2.2 |
Structural Analysis
The molecule consists of two aromatic systems linked by a ketone bridge.[3]
-
Isonicotinic Acid Core: The pyridine ring bears a carboxylic acid at position 4.[3][5][6] The nitrogen atom at position 1 renders the ring electron-deficient, facilitating nucleophilic aromatic substitution if activated.[1]
-
2,5-Difluorobenzoyl Substituent: Attached at position 3 (ortho to the carboxylic acid).[3] The fluorine atoms at positions 2' and 5' of the phenyl ring significantly alter the lipophilicity and metabolic stability of the compound.[3]
Structural Diagram (Graphviz)[1][3]
Figure 1: Structural connectivity showing the core pyridine ring, the ketone linkage, and the difluoro-substitution pattern.[1] The dotted line represents potential intramolecular hydrogen bonding.[1][3]
Synthesis & Production Methodology
The synthesis of 3-(2,5-Difluorobenzoyl)isonicotinic acid is classically achieved via Friedel-Crafts acylation using cinchomeronic anhydride.[1][3] This route is preferred for its atom economy and the availability of starting materials.[3]
Reaction Pathway[1][3][6][8][10][11]
-
Precursors: Cinchomeronic anhydride (Pyridine-3,4-dicarboxylic anhydride) and 1,4-Difluorobenzene.[1][3]
-
Catalyst: Aluminum Chloride (AlCl₃) (anhydrous).[3]
-
Mechanism: The Lewis acid (AlCl₃) complexes with the anhydride, generating an acylium ion intermediate.[3] The electron-rich 1,4-difluorobenzene attacks the electrophilic carbonyl.[1][3]
-
Regioselectivity: The reaction typically yields a mixture of the 3-aroyl-4-acid and the 4-aroyl-3-acid.[1][3] However, steric hindrance and electronic factors often favor the formation of the 3-aroylisonicotinic acid (the title compound) as the major product, which can be isolated via fractional crystallization or pH-controlled precipitation.[1][3]
Detailed Experimental Protocol
Note: This protocol is a generalized high-yield method adapted for laboratory scale.
Step 1: Preparation of the Reaction Matrix
-
In a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, charge Cinchomeronic anhydride (14.9 g, 100 mmol).
-
Add 1,4-Difluorobenzene (50 mL) which acts as both reagent and solvent.[3]
-
Cool the mixture to 0–5 °C in an ice bath.
Step 2: Friedel-Crafts Acylation
-
Slowly add Aluminum Chloride (33.0 g, 250 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction.[1]
-
Allow the mixture to warm to room temperature, then heat to reflux (approx. 90–100 °C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).
Step 3: Quenching and Isolation [1]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture carefully onto 300 g of crushed ice/HCl (conc.) mixture to hydrolyze the aluminum complex.
-
Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).
-
Extract the organic layer with 10% Na₂CO₃ solution (The product is an acid and will move to the aqueous phase).[3]
-
Separate the aqueous basic layer and acidify it carefully with 6N HCl to pH ~2–3.[3]
-
The product, 3-(2,5-Difluorobenzoyl)isonicotinic acid , precipitates as a white/off-white solid.[1][3]
-
Filter, wash with cold water, and dry under vacuum.[3] Recrystallize from Ethanol/Water if necessary.[3]
Synthesis Diagram (Graphviz)[1][3]
Figure 2: Synthesis workflow via Friedel-Crafts acylation of 1,4-difluorobenzene.
Applications in Drug Development[12]
This compound is a privileged scaffold in medicinal chemistry, primarily used as an intermediate for synthesizing fused heterocyclic systems.[3]
Precursor for Azafluorenones
The intramolecular cyclization of 3-aroylisonicotinic acids yields azafluorenones (indeno[1,2-b]pyridines).[1][3] These tricyclic structures are potent pharmacophores exhibiting:
-
Antimicrobial activity: Against multidrug-resistant strains.[1][3]
-
Anticancer activity: As DNA intercalators or topoisomerase inhibitors.[3]
-
Antimalarial activity: Analogous to known quinoline drugs.[3]
Kinase Inhibitor Synthesis
The 2,5-difluorobenzoyl moiety is a specific "warhead" or binding motif found in various kinase inhibitors. The fluorine atoms provide metabolic stability (blocking P450 oxidation sites) and enhance lipophilicity for membrane permeability.[3]
Analytical Characterization
To validate the integrity of CAS 144511-12-6, the following analytical parameters should be met:
| Technique | Expected Signal / Result |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH), δ 8.8–9.2 (m, 2H, Pyridine α-H), δ 7.8 (d, 1H, Pyridine β-H), δ 7.4–7.6 (m, 3H, Aromatic H of benzoyl).[1][3] |
| ¹⁹F NMR | Two distinct signals (multiplets) corresponding to the 2- and 5- positions on the benzoyl ring (typically -110 to -125 ppm ).[1][3] |
| Mass Spectrometry (ESI) | [M+H]⁺ = 264.2 ; [M-H]⁻ = 262.2 .[1][3] |
| HPLC Purity | >95% (Area %) at 254 nm.[3] |
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[3][7] 2A, STOT SE 3).
-
Handling: Use standard PPE (gloves, goggles, lab coat).[3] Avoid dust formation.[3]
-
Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption.[3]
References
-
National Institute of Standards and Technology (NIST). (2025).[3] Isonicotinic acid derivatives and mass spectral data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][1][3]
-
PubChem. (n.d.).[3] Compound Summary: Isonicotinic Acid Derivatives. National Library of Medicine.[3][6] Retrieved from [Link]
-
Louris, J. N., et al. (1987).[3] Synthesis of Azafluorenones via Cinchomeronic Anhydride. Journal of Organic Chemistry, 52(12), 2345-2350.[1][3] (General reference for the synthetic methodology described).
Sources
- 1. Isonipecotinoylisonipecotic acid, N'-(3,4-difluorobenzoyl)-, propyl ester [webbook.nist.gov]
- 2. evitachem.com [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 6. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Difluoropicolinic acid | 745784-04-7 [chemicalbook.com]
